molecular formula C19H26O2 B1241697 8,11,14-Nonadecatriynoic acid

8,11,14-Nonadecatriynoic acid

Cat. No.: B1241697
M. Wt: 286.4 g/mol
InChI Key: KSWMOGCZSMSPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,11,14-nonadecatriynoic acid is a long-chain fatty acid.

Scientific Research Applications

Metabolism and Bioconversion

8,11,14-Nonadecatriynoic acid plays a significant role in various metabolic pathways. Studies have shown its involvement in the biosynthesis of prostaglandins, essential compounds in physiological processes. For instance, it is a precursor in the formation of prostaglandins like E1 and F1α, as demonstrated by Hamberg and Samuelsson (Hamberg & Samuelsson, 1967). Additionally, its conversion to 11,12-epoxy-10-hydroxy-8-heptadecenoic acid in the aorta indicates its significance in vascular biology (Funk & Powell, 1983).

Influence on Peroxisomal β-Oxidation

The compound is also involved in peroxisomal β-oxidation, a critical metabolic pathway. Luthria et al. (1995) found that it undergoes specific processes during β-oxidation, highlighting its unique role in this metabolic pathway (Luthria, Baykousheva, & Sprecher, 1995).

Role in Fatty Acid Metabolism

This compound is also central to fatty acid metabolism. Research by Kawashima, Musoh, and Kozuka (1990) indicates its role in the metabolism of linoleic acid in rat liver, affected by peroxisome proliferators (Kawashima, Musoh, & Kozuka, 1990). This provides insights into its regulatory functions in essential fatty acid metabolism.

Structural and Chemical Analysis

Studies have also focused on the structural and chemical analysis of this compound. Frost and Gunstone (1975) conducted a comprehensive PMR analysis of non-conjugated alkenoic and alkynoic acids and esters, including this compound. This research aids in understanding the molecular structure and properties of such compounds (Frost & Gunstone, 1975).

Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored, indicating its versatility in chemical synthesis. Linde et al. (1976) detailed the preparation of various 2-substituted all-cis-8,11,14-eicosatrienoic acids, demonstrating the potential for creating a range of derivatives for further study or application (Linde, van der Wolf, Pabon, & van Dorp, 1976).

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

nonadeca-8,11,14-triynoic acid

InChI

InChI=1S/C19H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-4,7,10,13-18H2,1H3,(H,20,21)

InChI Key

KSWMOGCZSMSPAX-UHFFFAOYSA-N

SMILES

CCCCC#CCC#CCC#CCCCCCCC(=O)O

Canonical SMILES

CCCCC#CCC#CCC#CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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